REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][CH2:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:11]=[O:12].C(N(C(C)C)CC)(C)C.C(OCC)C>ClCCl>[CH3:1][S:2]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:11]=[O:12])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
3-(hydroxymethyl)-4-phenylmethoxybenzaldehyde
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=O)C=CC1OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 5 minutes the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was partitioned between dichloromethane and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give pale straw coloured oil
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
This material was collected
|
Type
|
WASH
|
Details
|
washed with more diethyl ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC=1C=C(C=O)C=CC1OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |